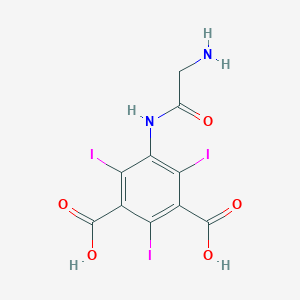

5-(2-Aminoacetamido)-2,4,6-triiodo-isophthalic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(2-Aminoacetamido)-2,4,6-triiodo-isophthalic Acid is a chemical compound known for its use in the preparation of radiocontrast agents . This compound is characterized by the presence of three iodine atoms, which contribute to its high atomic number and density, making it suitable for imaging applications.

准备方法

The synthesis of 5-(2-Aminoacetamido)-2,4,6-triiodo-isophthalic Acid involves multiple stepsThe reaction conditions typically involve the use of iodine and a suitable oxidizing agent to achieve the iodination . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.

化学反应分析

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

5-(2-Aminoacetamido)-2,4,6-triiodo-isophthalic Acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Employed in studies involving radiocontrast agents to visualize biological structures.

Medicine: Integral in the development of imaging agents for diagnostic purposes.

Industry: Utilized in the production of various chemical intermediates

作用机制

The mechanism of action of this compound, particularly in its role as a radiocontrast agent, involves its high atomic number iodine atoms. These atoms absorb X-rays effectively, enhancing the contrast of images in radiographic procedures. The molecular targets and pathways involved include the interaction with biological tissues, where the compound accumulates and provides a clear contrast in imaging .

相似化合物的比较

- Iohexol

- Iodixanol

- Iopamidol

生物活性

5-(2-Aminoacetamido)-2,4,6-triiodo-isophthalic acid is a synthetic derivative of isophthalic acid that has garnered attention primarily for its applications in medical imaging as a non-ionic contrast agent. This compound is characterized by the presence of three iodine atoms, which enhance its radiopacity, making it suitable for use in X-ray and CT imaging. The biological activity of this compound is crucial for understanding its safety and efficacy in clinical applications.

The synthesis of this compound typically involves the iodination of 5-amino-isophthalic acid. Various methods have been reported for its synthesis, including the use of iodine and iodic acid under controlled conditions to achieve high yields and purity . The general reaction can be summarized as follows:

The primary biological activity of this compound lies in its role as a contrast agent. Its mechanism involves enhancing the contrast in radiographic imaging due to the high atomic number of iodine, which effectively absorbs X-rays. This property allows for clearer visualization of vascular structures and organs during imaging procedures.

Pharmacokinetics

Studies have shown that the pharmacokinetics of iodinated contrast agents like this compound involve rapid distribution in the bloodstream following intravenous administration. The compound is primarily excreted through the kidneys, making it suitable for use in patients with normal renal function. However, caution is advised in patients with compromised kidney function due to the risk of nephrotoxicity .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in various studies. Generally, iodinated contrast agents are associated with mild to moderate adverse effects such as allergic reactions, nephrotoxicity, and thyroid dysfunction due to the iodine content. The incidence of severe reactions is low; however, premedication with antihistamines or corticosteroids may be recommended for patients with a history of allergies to contrast media .

Case Studies

- Nephrotoxicity Evaluation : A study involving patients undergoing CT imaging with iodinated contrast agents reported a nephrotoxic effect in approximately 3-12% of cases. The study emphasized the importance of hydration before and after the administration of the contrast agent to mitigate renal impairment .

- Allergic Reactions : Another case series documented allergic reactions ranging from mild urticaria to severe anaphylaxis in patients receiving iodinated contrast agents. The findings underscored the necessity for screening patients prior to administration .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

5-[(2-aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7I3N2O5/c11-5-3(9(17)18)6(12)8(15-2(16)1-14)7(13)4(5)10(19)20/h1,14H2,(H,15,16)(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOXCOHIWKJOMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7I3N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。